1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one
Overview
Description
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one is an organic compound with the molecular formula C₁₂H₁₂O It is a derivative of acenaphthylene, characterized by the presence of a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one can be synthesized through the hydrogenation of acenaphthylene. The process involves the reduction of acenaphthylene in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{12}\text{H}{8} + 3\text{H}2 \rightarrow \text{C}{12}\text{H}_{14} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and other interactions with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one can be compared with other similar compounds such as:
Acenaphthene: A fully saturated derivative of acenaphthylene.
Acenaphthylene: The parent compound from which this compound is derived.
Tetrahydroacenaphthene: Another partially hydrogenated derivative of acenaphthylene.
Uniqueness: this compound is unique due to the presence of the ketone functional group, which imparts distinct chemical reactivity and potential biological activity compared to its fully saturated or unsaturated counterparts.
Properties
IUPAC Name |
3,3a,4,5-tetrahydro-2H-acenaphthylen-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h2,4,6,9H,1,3,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGRLMALXXVDDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C3=CC=CC(=C23)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267260 | |
Record name | 2a,3,4,5-Tetrahydro-1(2H)-acenaphthylenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63328-18-7 | |
Record name | 2a,3,4,5-Tetrahydro-1(2H)-acenaphthylenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63328-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2a,3,4,5-Tetrahydro-1(2H)-acenaphthylenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.